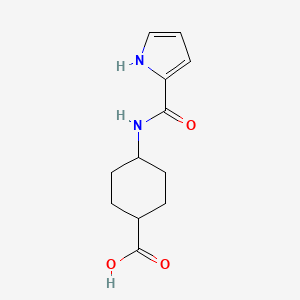

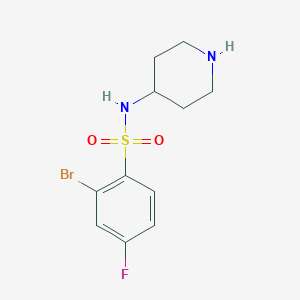

![molecular formula C14H18N2O4 B7574960 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid](/img/structure/B7574960.png)

2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid, also known as BAPTA, is a synthetic compound that has been widely used in scientific research as a calcium chelator. It was first synthesized in the early 1980s by Roger Tsien and colleagues, who discovered its potential as a tool for studying calcium signaling in cells. Since then, BAPTA has been extensively used in various fields of biology, including neuroscience, physiology, and pharmacology.

Mecanismo De Acción

2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid acts as a calcium chelator by binding to calcium ions with high affinity. The binding of 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid to calcium ions results in the formation of a stable complex that prevents calcium from interacting with its target proteins. The binding of 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid to calcium ions is reversible, and the dissociation constant (Kd) of the 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid-calcium complex is in the nanomolar range.

Biochemical and Physiological Effects

2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid has been shown to have various biochemical and physiological effects in different cell types and tissues. In neurons, 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid can block calcium-dependent processes such as synaptic transmission and plasticity. In muscle cells, 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid can inhibit calcium-dependent contraction. In pancreatic beta cells, 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid can prevent insulin secretion. In addition, 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid has been shown to have antioxidant properties and can protect cells from oxidative stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid in lab experiments has several advantages. 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid is a highly specific calcium chelator that can selectively bind to calcium ions and prevent them from interacting with their target proteins. This allows researchers to study the role of calcium in various cellular processes. In addition, 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid is membrane-permeable and can be loaded into cells using various techniques, including microinjection, electroporation, and transfection.

However, the use of 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid in lab experiments also has some limitations. 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid can affect other metal ions, such as magnesium and zinc, which can interfere with the interpretation of experimental results. In addition, 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid can have off-target effects, such as binding to other proteins or altering the pH of the cytosol.

Direcciones Futuras

2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid has been extensively used in scientific research for over three decades. However, there are still many areas where 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid can be further applied. Some possible future directions include:

1. Development of new calcium chelators with improved selectivity and specificity.

2. Investigation of the role of calcium in various diseases, including cancer, diabetes, and neurodegenerative disorders.

3. Development of new techniques for loading 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid into cells, such as nanoparticles and liposomes.

4. Investigation of the off-target effects of 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid and the development of new tools for minimizing these effects.

5. Investigation of the role of calcium in stem cell differentiation and development.

Conclusion

In conclusion, 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid, or 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid, is a synthetic compound that has been widely used in scientific research as a calcium chelator. 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid can selectively bind to calcium ions and prevent them from interacting with their target proteins, thereby allowing researchers to study the role of calcium in various cellular processes. 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid has various biochemical and physiological effects and can be loaded into cells using various techniques. However, the use of 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid in lab experiments also has some limitations, and there is still much to be discovered about the role of calcium in various biological processes.

Métodos De Síntesis

2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid can be synthesized by the reaction of 2-aminoethanol with 2,2-dimethyl-1,3-dioxolane-4,5-dione, followed by the reaction with benzoyl chloride and acetic anhydride. The resulting compound is then treated with isopropylamine to obtain 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid. The synthesis of 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid is a multi-step process that requires specialized equipment and expertise. However, it can be obtained commercially from various chemical suppliers.

Aplicaciones Científicas De Investigación

2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid has been extensively used in scientific research as a calcium chelator. Calcium is a ubiquitous intracellular messenger that plays a critical role in many physiological processes, including muscle contraction, neurotransmitter release, and gene expression. 2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid can selectively bind to calcium ions and prevent them from interacting with their target proteins, thereby allowing researchers to study the role of calcium in various cellular processes.

Propiedades

IUPAC Name |

2-[(2-benzamidoacetyl)-propan-2-ylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-10(2)16(9-13(18)19)12(17)8-15-14(20)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSARYVTOMBOOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(=O)O)C(=O)CNC(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Benzamidoacetyl)-propan-2-ylamino]acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574877.png)

![4-[[(E)-3-phenylprop-2-enyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574886.png)

![2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide](/img/structure/B7574900.png)

![2-chloro-N-[4-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7574902.png)

![4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acid](/img/structure/B7574907.png)

![4-[[2-(2-Chloro-6-fluorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574921.png)

![4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7574923.png)

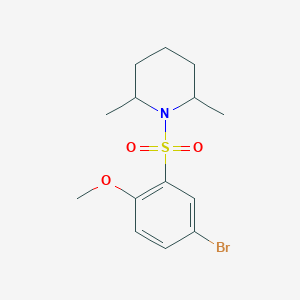

![3-[(4-Methylsulfonylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7574963.png)

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1,1-dicyclopropylmethanamine](/img/structure/B7574991.png)